1-Amino-1-(4-chloro-2-methoxyphenyl)acetone
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Overview
Description
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12ClNO2. It is a member of the α-amino ketone family, which is known for its significance in synthetic and medicinal chemistry . This compound features a unique structure with an amino group attached to an acetone moiety, which is further substituted with a 4-chloro-2-methoxyphenyl group.
Preparation Methods
The synthesis of 1-Amino-1-(4-chloro-2-methoxyphenyl)acetone can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride . Another approach includes the use of 1,2-azidoacetates and ruthenium catalysis to form the α-hydroxy imine intermediate, which is subsequently converted to the desired α-amino ketone .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. For instance, the use of Co-NiO dual catalysts under controlled temperature and pressure conditions has been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or ethanol. Major products formed from these reactions include oximes, nitriles, alcohols, and imines .
Scientific Research Applications
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-2-methoxyphenyl)acetone involves its interaction with various molecular targets and pathways. For instance, it can form Schiff bases with aldehydes and ketones, which are crucial intermediates in many biochemical processes . The compound’s ability to undergo nucleophilic substitution and oxidation reactions also plays a role in its biological activity .
Comparison with Similar Compounds
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone can be compared with similar compounds such as 1-amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride and 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol acetate . These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the chloro substituent in this compound imparts unique chemical properties, making it distinct from its analogs .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in synthetic and medicinal chemistry, as well as a subject of ongoing research in biology and industry.
Biological Activity
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, a chloro-substituted aromatic ring, and a methoxy group, which contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial properties against several bacterial strains, including Salmonella typhi and Bacillus subtilis. These effects are likely due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can enhance cognitive function .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its structural similarity to known anticancer agents allows for potential interactions with cancer cell signaling pathways .
Antibacterial Screening
A recent study evaluated the antibacterial efficacy of various derivatives related to this compound. The results indicated that certain derivatives displayed significant inhibitory effects against pathogenic bacteria. For instance:
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
1 | Salmonella typhi | 20 | 15 |
2 | Bacillus subtilis | 18 | 20 |
3 | Escherichia coli | 15 | 25 |
These findings underscore the potential of this compound as a lead for developing new antibacterial agents .
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound demonstrated effective inhibition against AChE:
Compound | IC50 (µM) |
---|---|
1 | 5.12 |
Eserine | 0.5 |
The IC50 value indicates the concentration required to inhibit half of the enzyme activity. The lower the IC50 value, the more potent the inhibitor .
Pharmacological Applications
Given its diverse biological activities, this compound holds promise in various therapeutic areas:
- Antimicrobial Therapy : Its antibacterial properties suggest potential use in treating infections caused by resistant bacterial strains.
- Neurological Disorders : Its ability to inhibit AChE positions it as a candidate for further development in treating Alzheimer's disease and other cognitive disorders.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
PCFZQFLCCIBWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)OC)N |
Origin of Product |
United States |
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